2-Bromo-7-methoxynaphthalen-1-ol
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Overview
Description
2-Bromo-7-methoxynaphthalen-1-ol: is an organic compound with the molecular formula C11H9BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-methoxynaphthalen-1-ol typically involves the bromination of 7-methoxynaphthalen-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the naphthalene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-7-methoxynaphthalen-1-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products:
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of 7-methoxynaphthalen-1-ol or other reduced derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-7-methoxynaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties, leading to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-7-methoxynaphthalen-1-ol depends on its specific application. In general, the compound can interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Nucleic Acids: The compound may interact with DNA or RNA, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
5-Methoxynaphthalen-1-ol: A similar compound with a methoxy group at the 5-position instead of the 7-position.
2-Bromo-5-methoxynaphthalen-1-ol: Another brominated derivative with the bromine atom at the 2-position and a methoxy group at the 5-position.
2,6-Di-tert-butylnaphthalen-1-ol: A derivative with bulky tert-butyl groups at the 2 and 6 positions.
Uniqueness: 2-Bromo-7-methoxynaphthalen-1-ol is unique due to the specific positioning of the bromine and methoxy groups on the naphthalene ring. This arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H9BrO2 |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-bromo-7-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9BrO2/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2-6,13H,1H3 |
InChI Key |
CJGQLCBSPNGIQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2O)Br |
Origin of Product |
United States |
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